molecular formula C18H24N6O2S B2410112 N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 946283-09-6

N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No. B2410112
CAS RN: 946283-09-6
M. Wt: 388.49
InChI Key: GMNCJBSJTUWPFS-UHFFFAOYSA-N
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Description

N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H24N6O2S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of various heterocyclic compounds, including those with furan carboxamide groups, have shown promising antimicrobial activities. For example, compounds synthesized with modifications to furan-2-carboxamide structures were tested for their antimicrobial properties against a range of pathogens, indicating the potential of such compounds in developing new antibacterial agents (Ravindra, Vagdevi, & Vaidya, 2008).

Synthesis and Biological Evaluation

Innovative synthesis methods have been developed for compounds structurally related to the queried compound, leading to the discovery of potential anticancer and anti-inflammatory agents. These studies demonstrate the versatility of pyrazolopyrimidinone derivatives in drug discovery, with specific derivatives evaluated for their anticancer and anti-5-lipoxygenase activities, showing promising results in vitro against various cancer cell lines and in enzyme inhibition assays (Rahmouni et al., 2016).

Structural Elucidation and Antitumor Activities

Further research has led to the synthesis and structural elucidation of novel pyrazolopyrimidines and Schiff bases derived from amino-pyrazole carboxamides. These compounds were characterized and evaluated for their in vitro antitumor activities against various human cancer cell lines, contributing to the understanding of structure-activity relationships in medicinal chemistry (Hafez et al., 2013).

Electrophilic Substitution Reactions

Research into the reactivity of compounds containing furan-2-carboxamide and related structures has provided insights into their potential for electrophilic substitution reactions. These studies offer valuable information for the development of new synthetic pathways and the exploration of heterocyclic compounds' chemical properties (Aleksandrov & El’chaninov, 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

The compound interacts with EGFR by binding to its kinase domain, which leads to the inhibition of EGFR kinase activity . This inhibition prevents autophosphorylation of EGFR, thereby downregulating the activation of downstream signaling pathways involved in cell proliferation and survival.

Biochemical Pathways

The compound’s action on EGFR affects multiple biochemical pathways. The primary pathways affected are the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways . These pathways are involved in cell cycle regulation, apoptosis, and cell survival. By inhibiting EGFR, the compound disrupts these pathways, leading to reduced cell proliferation and increased cell death.

Pharmacokinetics

They are typically metabolized in the liver and excreted in the urine .

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells that overexpress EGFR . This can lead to a reduction in tumor size and potentially to tumor regression.

properties

IUPAC Name

N-[2-[4-(propylamino)-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2S/c1-3-7-19-15-13-12-21-24(16(13)23-18(22-15)27-11-4-2)9-8-20-17(25)14-6-5-10-26-14/h5-6,10,12H,3-4,7-9,11H2,1-2H3,(H,20,25)(H,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNCJBSJTUWPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SCCC)CCNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

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